molecular formula C14H21NO B13582814 3-(4-Ethoxy-2-methylphenyl)piperidine

3-(4-Ethoxy-2-methylphenyl)piperidine

Cat. No.: B13582814
M. Wt: 219.32 g/mol
InChI Key: WSNNSNUPYRSENW-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)piperidine is an organic compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxy and methyl group attached to a phenyl ring, which is further connected to the piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high amounts of the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Ethoxy-2-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A piperidine alkaloid found in black pepper, known for its pharmacological properties.

    Piperidine: The parent compound, a six-membered heterocyclic amine.

    3-(4-Methoxyphenyl)piperidine: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxy-2-methylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups on the phenyl ring can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological effects compared to similar compounds .

Biological Activity

3-(4-Ethoxy-2-methylphenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is a piperidine derivative that incorporates an ethoxy and a methyl group on the aromatic ring. Piperidine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the alkylation of piperidine with 4-ethoxy-2-methylphenyl derivatives. The structural modifications at the piperidine ring and the aromatic component significantly influence the compound's biological activity.

Table 1: Structure-Activity Relationship (SAR) of Piperidine Derivatives

CompoundModificationBiological ActivityReference
This compoundEthoxy and methyl substitutionPotential anticancer activity
Piperidine analogsVarious alkyl substitutionsDopamine transporter affinity
1-(3-phenylpropyl)piperidine analogsVarying chain lengthsSelectivity for DA transporter

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, these compounds have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

In vitro studies indicate that the introduction of specific substituents on the piperidine ring can enhance binding affinity to cancer-related targets, potentially improving therapeutic outcomes .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated various piperidine derivatives, including this compound, against FaDu hypopharyngeal tumor cells. The results indicated that this compound induced significant cytotoxicity and apoptosis, suggesting its potential as an anticancer agent .
  • Neuroprotective Activity : In a separate study focusing on Alzheimer's disease models, derivatives with a similar structure were found to effectively inhibit AChE and BuChE, demonstrating their potential for cognitive enhancement and neuroprotection .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(4-ethoxy-2-methylphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-6-7-14(11(2)9-13)12-5-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3

InChI Key

WSNNSNUPYRSENW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2CCCNC2)C

Origin of Product

United States

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